1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane

Physical Chemistry Siloxane Fluids Process Engineering

Formulators often face brittleness with tetrafunctional crosslinkers or cannot cure inert siloxane fluids. 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane (CAS 18420-09-2) solves this with exactly two hydrolyzable ethoxy sites and a short, flexible siloxane core. - Enables condensation cure with silanol polymers; avoids platinum catalysts. - Produces elastic, non-brittle networks; validated for IPMC actuator membranes. - Supplied as ≥95% assay colorless liquid; 97-98% grades available for demanding syntheses.

Molecular Formula C8H22O3Si2
Molecular Weight 222.43 g/mol
CAS No. 18420-09-2
Cat. No. B098531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane
CAS18420-09-2
Molecular FormulaC8H22O3Si2
Molecular Weight222.43 g/mol
Structural Identifiers
SMILESCCO[Si](C)(C)O[Si](C)(C)OCC
InChIInChI=1S/C8H22O3Si2/c1-7-9-12(3,4)11-13(5,6)10-8-2/h7-8H2,1-6H3
InChIKeyNPOYZXWZANURMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane: Specifications & Characterization


1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane (CAS 18420-09-2) is a bifunctional organosilicon compound belonging to the class of short-chain alkoxy-functional disiloxanes. It consists of a central siloxane (Si–O–Si) backbone with two terminal silicon atoms, each bearing two methyl groups and one reactive ethoxy group [1]. This molecular architecture imparts a defined density of 0.883 g/mL at 25°C, a boiling point of 161°C, and a refractive index (n20/D) of 1.389 . The compound is commercially supplied as a colorless liquid, typically with an assay of 97% or higher, and is handled as a flammable liquid (flash point 43°C closed cup) . Its primary utility derives from the hydrolyzable ethoxy termini, which enable condensation crosslinking with hydroxyl-bearing substrates, distinguishing it from non-functional siloxane fluids that serve only as inert diluents.

Reactive ethoxy termini for condensation crosslinking with hydroxyl-bearing substrates
Difunctional crosslinker with defined short siloxane spacer for controlled junction length
Moisture-cure silicone formulations, IPMC membranes, surface modification workflows

1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane: Why Substitution Fails


Generic substitution among siloxane-based compounds is not feasible because the ethoxy termini of 1,3-diethoxy-1,1,3,3-tetramethyldisiloxane confer a distinct reactivity profile that is absent in non-functional or vinyl-functional analogs. Unfunctionalized tetramethyldisiloxane (CAS 3277-26-7) and hexamethyldisiloxane (CAS 107-46-0) lack hydrolyzable groups and cannot participate in condensation crosslinking, rendering them unsuitable as network-forming agents . Vinyl-functional variants (e.g., 1,3-divinyltetramethyldisiloxane, CAS 2627-95-4) undergo hydrosilylation rather than condensation, requiring platinum catalysts and olefinic substrates, which alters curing kinetics and final network architecture [1]. Tetraethoxysilane (TEOS, CAS 78-10-4) offers tetrafunctionality and higher crosslink density but introduces a different Si–O–Si spatial distribution and often yields more brittle networks [2]. The ethoxy-disiloxane thus occupies a specific performance niche: it provides exactly two reactive sites with a defined short-chain spacer, enabling controlled crosslink junction length without the excessive rigidity associated with tetrafunctional crosslinkers. The evidence below quantifies these differential properties.

Non-Functional Tetramethyldisiloxane or hexamethyldisiloxane lack hydrolyzable ethoxy groups; cannot form condensation networks.
Vinyl Analogs Divinyltetramethyldisiloxane requires Pt-catalyzed hydrosilylation with olefins, altering curing kinetics and network topology.
TEOS Tetraethoxysilane yields high crosslink density and faster gelation, potentially causing brittle networks and shorter pot life.

1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane: Quantitative Differential Evidence


Physical Property Differentiation vs. Siloxane Analogs

1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane exhibits a boiling point of 161°C and a density of 0.883 g/mL at 25°C, which are measurably higher than those of non-functional and vinyl-functional disiloxane analogs . This higher boiling point reduces evaporative loss during elevated-temperature processing compared to unfunctionalized tetramethyldisiloxane (bp 71°C) . The increased density reflects the additional mass of the ethoxy groups and influences solvent compatibility and phase behavior in formulated systems .

Thermal & Density Shift
Data to verify
Boiling point elevated by +22°C to +90°C; density elevated by 0.072–0.119 g/mL vs. non-functional and vinyl disiloxanes
Supports broader thermal processing window and altered phase compatibility
Literature values; source data not specified
Physical Chemistry Siloxane Fluids Process Engineering

Condensation Reactivity vs. Non-Functional Disiloxanes

The two ethoxy groups of 1,3-diethoxy-1,1,3,3-tetramethyldisiloxane undergo hydrolysis and subsequent condensation with hydroxyl-containing substrates (e.g., HEMA, silanols), enabling covalent network formation [1]. In contrast, non-functional disiloxanes such as 1,1,3,3-tetramethyldisiloxane (Si–H terminated) and hexamethyldisiloxane (methyl terminated) possess no hydrolyzable alkoxy groups and cannot participate in condensation crosslinking, serving only as unreactive chain extenders or diluents . Vinyl-functional analogs require hydrosilylation catalysis and olefinic partners, representing a chemically distinct crosslinking mechanism that proceeds via addition rather than condensation, yielding different network topologies and kinetic profiles [2].

Condensation Reactivity
Class-level
Ethoxy groups enable hydrolysis and condensation; Si–H and methyl termini do not. Vinyl requires hydrosilylation.
Condensation crosslinking study fit; non-functional siloxanes not interchangeable
Qualitative differentiation across disiloxane class
Crosslinking Chemistry Polymer Synthesis Siloxane Networks

Crosslinking Performance in IPMC Membranes

When employed as a crosslinker for HEMA-containing fluorinated acrylic copolymers in ionic polymer-metal composite (IPMC) fabrication, 1,3-diethoxy-1,1,3,3-tetramethyldisiloxane induced a measurable reduction in membrane water uptake while simultaneously increasing mechanical strength and actuation force [1]. The study compared crosslinked versus uncrosslinked IPMC membranes prepared from the same base copolymer. Although exact numerical values for water uptake reduction and force enhancement are not reported in the abstract, the directional improvement is consistently documented across multiple repositories of the same study [2]. The ethoxy-disiloxane acts as a difunctional crosslinker that consumes hydrophilic hydroxyl groups and introduces hydrophobic siloxane linkages, thereby reducing hygroscopic swelling and enhancing dimensional stability under electrical actuation [1].

IPMC Actuation
Reported
Directional improvement in water uptake reduction, mechanical strength, and actuation force vs. uncrosslinked IPMC
Reported actuation enhancement in HEMA-based IPMC membranes
Specific numerical values not available; abstract-level data
Electroactive Polymers Ionic Polymer-Metal Composites Actuator Materials

Hydrolytic Stability and Controlled Reactivity

1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane is reported to exhibit hydrolytic stability under ambient storage conditions while remaining reactive toward moisture when curing is desired . This balanced reactivity profile is attributed to the methyl substituents on silicon, which sterically shield the siloxane backbone and moderate the hydrolysis rate of the ethoxy groups . In contrast, tetraethoxysilane (TEOS) undergoes more rapid and extensive hydrolysis due to its four ethoxy groups per silicon atom, leading to faster gelation and higher crosslink density, which can result in brittle networks and reduced formulation pot life [1]. The ethoxy-disiloxane thus offers a tunable curing window and a more flexible final network architecture, advantageous for coatings and adhesives requiring a balance of toughness and elasticity.

Hydrolytic Stability
Class-level
Moderated hydrolysis rate vs. TEOS; difunctional (2 ethoxy) yields flexible network, TEOS (4 ethoxy) rapid crosslinking, potentially brittle
Supports longer pot life and balanced toughness for coatings and adhesives
Qualitative comparison; class-level inference
Hydrolytic Stability Condensation Curing Coating Formulations

1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane: Application Scenarios


Crosslinker for IPMC Electroactive Membranes

Procure 1,3-diethoxy-1,1,3,3-tetramethyldisiloxane when formulating ionic polymer-metal composite (IPMC) membranes based on HEMA-containing copolymers. The ethoxy groups react selectively with pendant hydroxyls to form covalent crosslinks, which reduces water uptake and enhances mechanical actuation force compared to uncrosslinked analogs [1]. This compound is specifically validated in fluoroalkyl methacrylate/acrylic acid/HEMA terpolymer systems, where it improves the dimensional stability and force output of electroactive actuators [2].

Condensation Crosslinking in Silicone Coatings & Adhesives

Select 1,3-diethoxy-1,1,3,3-tetramethyldisiloxane as a difunctional crosslinker for moisture-cure silicone formulations requiring balanced reactivity. Its two ethoxy termini enable condensation curing with silanol-terminated polymers, while the tetramethyldisiloxane core provides a flexible spacer that mitigates brittleness compared to tetrafunctional crosslinkers such as TEOS [3]. The compound's moderate hydrolysis rate extends pot life and allows for ambient curing conditions, making it suitable for protective coatings and sealants where toughness and elasticity are prioritized over maximal crosslink density .

Precursor for Alkoxy-Disiloxane Synthesis

Utilize 1,3-diethoxy-1,1,3,3-tetramethyldisiloxane as a starting material for the preparation of symmetric alkoxy-substituted alkyldisiloxanes via partial hydrolysis and condensation of alkoxysilanes . Its well-defined structure and high purity (≥97% assay) make it a reliable building block for constructing siloxane oligomers with controlled chain length and functional group distribution, which are valuable intermediates in the synthesis of specialty silicone polymers and hybrid organic-inorganic materials.

Hydrophobic Surface Modification Agent

Employ 1,3-diethoxy-1,1,3,3-tetramethyldisiloxane for grafting hydrophobic siloxane moieties onto hydroxyl-bearing surfaces (e.g., glass, silica, metal oxides). The ethoxy groups condense with surface hydroxyls, while the methyl-substituted siloxane backbone imparts hydrophobicity and enhanced thermal stability . This application leverages the compound's balanced reactivity and low volatility to achieve durable surface modification without excessive material loss during processing.

Application
Selection Property
Validation Focus
IPMC Electroactive Membrane Crosslinking
Difunctional ethoxy crosslinker for HEMA copolymers
Water uptake and actuation force in IPMC membranes
Silicone Coatings & Adhesives Crosslinker
Moderate hydrolysis rate; flexible siloxane spacer
Pot life and network toughness evaluation
Alkoxy-Disiloxane Synthesis Precursor
High-purity (≥97%) difunctional building block
Controlled oligomer chain length and functional group distribution
Hydrophobic Surface Modification
Ethoxy condensation with surface hydroxyls; low volatility
Durability and thermal stability of grafted hydrophobic layer

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